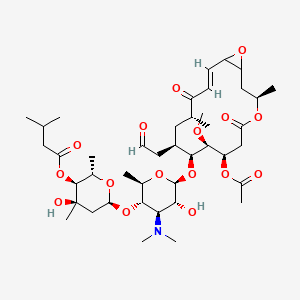![molecular formula C37H52Cl2N2O11 B10770112 (1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride](/img/structure/B10770112.png)
(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubocurarine chloride pentahydrate is a naturally occurring alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. It is a non-depolarizing neuromuscular blocking agent historically used as an arrow poison by indigenous South Americans. In the mid-1900s, it was employed in clinical settings to induce skeletal muscle relaxation during surgeries and mechanical ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubocurarine chloride pentahydrate involves the extraction of the alkaloid from the plant Chondrodendron tomentosum. The extracted alkaloid is then subjected to a series of chemical reactions to obtain the chloride pentahydrate form. The process includes:
Extraction: The plant material is macerated and subjected to solvent extraction to isolate the alkaloid.
Purification: The crude extract is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of tubocurarine chloride pentahydrate follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract the alkaloid.
Purification: Employing large-scale chromatographic columns for purification.
Crystallization: Converting the purified alkaloid to its chloride pentahydrate form through controlled crystallization processes.
Chemical Reactions Analysis
Types of Reactions: Tubocurarine chloride pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduced Derivatives: Reduced forms of tubocurarine.
Substituted Compounds: Derivatives with substituted functional groups.
Scientific Research Applications
Tubocurarine chloride pentahydrate has several scientific research applications:
Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.
Biology: Employed in research on neuromuscular blocking agents and their effects on muscle contraction.
Medicine: Historically used as a muscle relaxant during surgeries; currently used in pharmacological research to study neuromuscular junctions.
Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals .
Mechanism of Action
Tubocurarine chloride pentahydrate exerts its effects by inhibiting acetylcholine activity at the neuromuscular junction. It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation by acetylcholine. This prevents depolarization of the affected nerves, leading to muscle relaxation. The compound repeatedly associates and dissociates from the receptors, blocking the action of acetylcholine and preventing muscle contraction .
Comparison with Similar Compounds
Cisatracurium: A non-depolarizing neuromuscular blocking agent with a shorter duration of action and fewer side effects.
Rocuronium: Another non-depolarizing agent with rapid onset and intermediate duration of action.
Pancuronium: A long-acting non-depolarizing neuromuscular blocker.
Comparison:
Duration of Action: Tubocurarine has a relatively long duration of action (30-60 minutes) compared to cisatracurium and rocuronium.
Side Effects: Tubocurarine has more significant side effects, including histamine release and cardiovascular effects, compared to newer agents like cisatracurium and rocuronium.
Clinical Use: Tubocurarine has largely been replaced by safer and more pharmacokinetically favorable agents such as cisatracurium and rocuronium
Properties
Molecular Formula |
C37H52Cl2N2O11 |
|---|---|
Molecular Weight |
771.7 g/mol |
IUPAC Name |
(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33;;;;;;;/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1 |
InChI Key |
HZSGMDZCAQBCGW-GGDSLZADSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770035.png)
![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770037.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770040.png)
![calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate](/img/structure/B10770049.png)

![4-(Aminocarbonyl)-1-[({2-[(E)-(hydroxyimino)methyl]pyridinium-1-YL}methoxy)methyl]pyridinium](/img/structure/B10770071.png)

![methyl N-[(4S)-6-[[(1S,22S)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770084.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770105.png)
![[(2R,4S,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B10770120.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770127.png)

